Trimethylsilyl 2-methylbenzoate
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Overview
Description
2-Methylbenzoic acid trimethylsilyl ester is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzoic acid where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzoic acid trimethylsilyl ester can be synthesized through the esterification of 2-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as both the silylating agent and the source of the trimethylsilyl group .
Industrial Production Methods
In an industrial setting, the production of 2-methylbenzoic acid trimethylsilyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Methylbenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylbenzoic acid trimethylsilyl ester is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 2-methylbenzoic acid trimethylsilyl ester exerts its effects involves the formation of a stable ester bond between the carboxyl group of 2-methylbenzoic acid and the trimethylsilyl group. This ester bond can be cleaved under specific conditions, allowing for the controlled release of the parent acid and the trimethylsilyl group . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid trimethylsilyl ester: Similar structure but without the methyl group on the benzene ring.
4-Methylbenzoic acid trimethylsilyl ester: Similar structure with the methyl group in the para position.
Uniqueness
2-Methylbenzoic acid trimethylsilyl ester is unique due to the presence of the methyl group in the ortho position, which can influence its reactivity and the steric effects in chemical reactions. This positional isomerism can lead to different reaction pathways and products compared to its para and unsubstituted counterparts .
Properties
CAS No. |
55557-15-8 |
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Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
trimethylsilyl 2-methylbenzoate |
InChI |
InChI=1S/C11H16O2Si/c1-9-7-5-6-8-10(9)11(12)13-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
QWDJSIANUZLFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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